![molecular formula C24H20ClN5O3S B1243439 methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid methyl ester is a member of triazoles.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and similar compounds, have been synthesized and studied for various potential applications. One study focused on synthesizing formazans from a Mannich base of a related compound, exploring its antimicrobial properties against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Another research synthesized a compound with a structure similar to this compound. This study highlighted its stronger fungicidal activity and some plant growth regulating activity (Jian, 2003).
The compound was also used in the design and synthesis of ligands for complexes of Group 12 elements, contributing to the study of molecular and supramolecular structures in chemistry (Castiñeiras, García-Santos, & Saa, 2019).
Biological Activities and Potential Therapeutic Uses
Similar compounds have been synthesized and evaluated for their pharmacological properties, including potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
There's also research on the synthesis of new derivatives with potential anti-inflammatory activity, providing insights into the development of novel therapeutic agents (Karande & Rathi, 2017).
Studies have explored the synthesis of derivatives of similar compounds for potential antimicrobial activities, contributing to the search for new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).
The antioxidant properties of related compounds have also been investigated, demonstrating potential applications in combating oxidative stress (Šermukšnytė et al., 2022).
The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their potential to inhibit lipase and α-glucosidase, indicating possible therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Another study synthesized derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid, related to the compound , and evaluated their oxidative cyclization, indicating their potential utility in various chemical reactions (Ali, John, Wilkie, & Winzenberg, 1997).
Propiedades
Fórmula molecular |
C24H20ClN5O3S |
|---|---|
Peso molecular |
494 g/mol |
Nombre IUPAC |
methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H20ClN5O3S/c1-33-23(32)22(28-26-19-15-9-8-14-18(19)25)34-24-29-27-21(20(31)16-10-4-2-5-11-16)30(24)17-12-6-3-7-13-17/h2-15,20,26,31H,1H3/b28-22+ |
Clave InChI |
CPVQHCRYMVLZRE-XAYXJRQQSA-N |
SMILES isomérico |
COC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
SMILES |
COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
SMILES canónico |
COC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


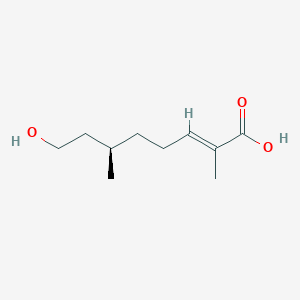
![1-[3-(3-Chloro-2-hydroxypropoxy)-1-methoxypropyl]-5-fluoropyrimidine-2,4-dione](/img/structure/B1243357.png)
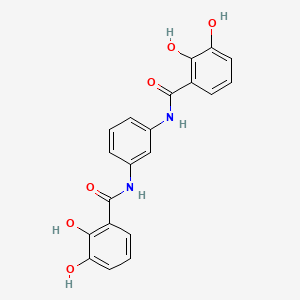
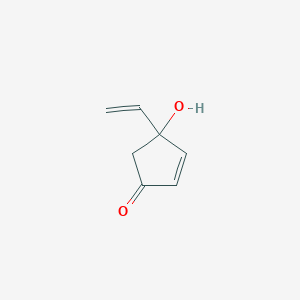

![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)
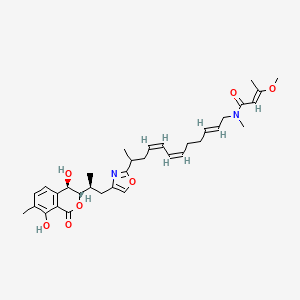
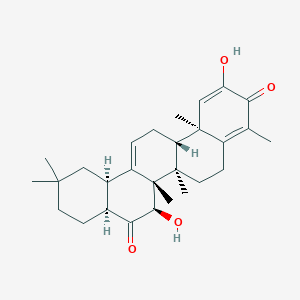
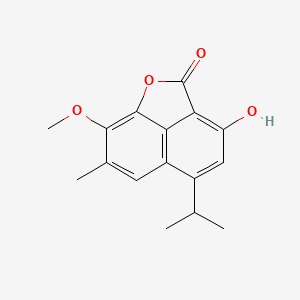
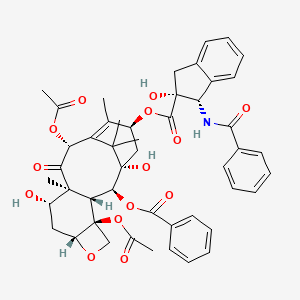
![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)

![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)

